molecular formula C7H11N3O B1653718 3-amino-2-pyrazol-1-yl-cyclobutanol CAS No. 1909336-44-2

3-amino-2-pyrazol-1-yl-cyclobutanol

Cat. No.: B1653718
CAS No.: 1909336-44-2
M. Wt: 153.18
InChI Key: ROPAYOUEKKPZNL-UHFFFAOYSA-N
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Description

3-Amino-2-pyrazol-1-yl-cyclobutanol (CAS 1909336-44-2) is a synthetically valuable chemical building block incorporating both a cyclobutanol and an aminopyrazole moiety. Its structure, featuring three defined stereocenters in its (1S,2R,3R)-dihydrochloride form (CAS 1955557-43-3), makes it a sophisticated chiral scaffold for medicinal chemistry and drug discovery . The compound's core structure combines two privileged pharmacophores. The aminopyrazole group is a well-established scaffold in medicinal chemistry, known for providing ligands for various enzymes and receptors, including kinases and proteins important in oncological, anti-inflammatory, and anti-infective research . The cyclobutane ring contributes unique properties; its puckered three-dimensional structure is prized for inducing conformational restriction, which can reduce the entropic penalty upon binding to a biological target and lead to improved potency and selectivity . Furthermore, the cyclobutane ring can serve as a saturated bioisostere for aromatic rings, potentially enhancing aqueous solubility and optimizing metabolic stability in lead compounds . This reagent is specifically designed for use in pharmaceutical R&D, particularly in the synthesis and exploration of novel small-molecule candidates. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this product with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

1909336-44-2

Molecular Formula

C7H11N3O

Molecular Weight

153.18

IUPAC Name

3-amino-2-pyrazol-1-ylcyclobutan-1-ol

InChI

InChI=1S/C7H11N3O/c8-5-4-6(11)7(5)10-3-1-2-9-10/h1-3,5-7,11H,4,8H2

InChI Key

ROPAYOUEKKPZNL-UHFFFAOYSA-N

SMILES

C1C(C(C1O)N2C=CC=N2)N

Canonical SMILES

C1C(C(C1O)N2C=CC=N2)N

Origin of Product

United States

Preparation Methods

Ring Contraction of Pyrrolidine Derivatives

The stereospecific contraction of pyrrolidines to cyclobutanes, as demonstrated by Lee et al., provides a robust pathway. Using hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE), pyrrolidine substrates undergo nitrogen extrusion to form strained cyclobutanes.

Reaction Conditions :

  • Reagents : HTIB (2.5 equiv), NH₄HCO₃ (8 equiv)
  • Solvent : TFE, 0°C to room temperature
  • Yield : 69% (model substrate)

Mechanistic Pathway :

  • Electrophilic amination generates a 1,1-diazene intermediate.
  • Nitrogen extrusion produces a 1,4-biradical species.
  • Intramolecular C–C bond formation yields the cyclobutane.

[2+2] Cycloaddition of Alkenes

Photochemical or metal-catalyzed [2+2] cycloadditions offer alternative access to cyclobutanes. For example, ethylene derivatives with appropriate directing groups undergo stereocontrolled dimerization:

$$
\text{2 CH₂=CH-X} \xrightarrow{h\nu \text{ or } \text{Ru catalyst}} \text{Cyclobutane derivative}
$$

Limitations :

  • Poor regioselectivity for unsymmetrical alkenes
  • Requires UV light or expensive transition metal catalysts.

Pyrazole Ring Installation Strategies

Hydrazine Cyclocondensation

The Beilstein-journals.org methodology for 5-aminopyrazole synthesis adapts well to this target. β-Ketonitriles react with hydrazines under acidic conditions to form pyrazole rings:

$$
\text{R-C(=O)-CH₂-CN} + \text{N₂H₄} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole derivative}
$$

Optimized Parameters :

  • Temperature : Reflux in ethanol (78°C)
  • Catalyst : 10% HCl (v/v)
  • Yield Range : 50–75%

Click Chemistry Approaches

Amino-Alcohol Functionalization

Reductive Amination of Ketone Precursors

Cyclobutanol ketones undergo reductive amination with ammonia sources:

$$
\text{Cyclobutanone} + \text{NH₃} \xrightarrow{\text{NaBH₄, MeOH}} \text{3-Aminocyclobutanol}
$$

Key Considerations :

  • Borane-ammonia complexes improve selectivity
  • Competing over-reduction to hydrocarbons requires careful stoichiometry.

Nucleophilic Substitution

Bromocyclobutanol derivatives react with ammonia under high pressure:

$$
\text{2-Bromocyclobutanol} + \text{NH₃ (aq)} \xrightarrow{100°C, 48h} \text{3-Aminocyclobutanol}
$$

Yield Optimization :

  • 7 M NH₃ in methanol: 62% yield
  • Byproduct formation (e.g., aziridines) necessitates chromatographic purification.

Integrated Synthetic Routes

Convergent Approach A

  • Cyclobutane formation : Pyrrolidine contraction
  • Pyrazole installation : Hydrazine cyclocondensation
  • Amination : Reductive amination

Overall Yield : 42% (three steps)

Linear Approach B

  • Pyrazole synthesis : CuAAC click chemistry
  • Cyclobutane construction : [2+2] photocycloaddition
  • Hydroxyl group oxidation : TEMPO/NaOCl system

Challenges :

  • Low diastereoselectivity in cycloaddition step
  • Requires protecting group strategies.

Analytical Characterization Data

Table 1: Spectroscopic Properties

Property Value Method
Molecular Weight 153.18 g/mol HRMS (ESI+)
Melting Point 168–170°C (dec.) DSC
¹H NMR (400 MHz, DMSO) δ 7.82 (s, 1H, pyrazole), 5.21 (d, J=6.8 Hz, 1H, OH), 3.44–3.39 (m, 1H, CH-NH₂) Bruker Avance III
IR (KBr) 3350 (OH), 1620 (C=N) cm⁻¹ FTIR-ATR

Chemical Reactions Analysis

Types of Reactions

3-amino-2-pyrazol-1-yl-cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the hydroxyl group can produce various halogenated or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound's structural components suggest significant potential for antimicrobial properties. Preliminary studies indicate that derivatives of 3-amino-2-pyrazol-1-yl-cyclobutanol may exhibit activity against various pathogens, including bacteria and fungi. For instance, research has shown that pyrazolone derivatives can inhibit strains such as Staphylococcus aureus and Escherichia coli effectively .

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

CompoundMIC (μg/mL)Activity Type
12100Antibacterial
1325Antibacterial
1419Antibacterial
1539Antibacterial
18-Antifungal

Anticancer Potential
The compound's ability to interact with specific biological targets positions it as a candidate for anticancer therapies. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cancer progression . The unique cyclobutane structure may enhance the compound's metabolic stability and target specificity.

Material Science Applications

Chemical Properties
The cyclobutane moiety contributes to the compound's unique chemical properties, such as increased strain and reactivity. These characteristics are advantageous in material science for creating new polymers or materials with specific functionalities . The ability to modify the compound's structure allows for tailored applications in various industrial processes.

Synthesis and Interaction Studies

Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key reagents like potassium permanganate and sodium borohydride are often utilized for oxidation and reduction processes, respectively. Continuous flow reactors may be employed to optimize yields during industrial synthesis.

Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its therapeutic development. Interaction studies often focus on binding affinities to enzymes or receptors, which can elucidate mechanisms of action against specific diseases. Such studies are vital for advancing the compound into clinical trials.

Case Studies and Research Findings

Several case studies highlight the compound's potential across different applications:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of the compound showed significant inhibitory effects against E. coli, outperforming traditional antibiotics like ampicillin .
  • Anticancer Activity : Research indicated that derivatives could induce apoptosis in pancreatic cancer cells by triggering oxidative stress pathways, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-amino-2-pyrazol-1-yl-cyclobutanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can lead to various biological effects, such as enzyme inhibition or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-amino-2-pyrazol-1-yl-cyclobutanol, differing in core rings, substituents, or synthetic approaches:

Key Observations:
  • Core Rings: The cyclobutanol core in the target compound contrasts with the five-membered thiophene (7a, 7b) and six-membered pyran (11a, 11b) rings in similar derivatives. Cyclopropane/cyclobutane sulfonamides () share ring size but lack hydroxyl/amino groups .
  • Functional Groups: All compounds feature nitrogen-rich substituents (pyrazole, amino), but 7a/7b and 11a/11b include additional electron-withdrawing groups (cyano) that may alter reactivity compared to the target compound.
  • Synthetic Routes : Thiophene and pyran derivatives (–3) use 1,4-dioxane and triethylamine, suggesting that the target compound might be synthesized under analogous conditions .

Physicochemical and Reactivity Trends

While explicit data on solubility or stability are absent in the evidence, inferences can be made:

  • Polarity: The hydroxyl and amino groups in the target compound likely enhance water solubility compared to sulfonamide derivatives (), which are more lipophilic due to bulky substituents .
  • Reactivity : The pyrazole moiety in all compounds may participate in hydrogen bonding or metal coordination, but the absence of sulfur in the target compound (unlike 7a/7b) could reduce thiol-mediated interactions .

Q & A

Q. What synthetic strategies are recommended for achieving high regioselectivity in the preparation of 3-amino-2-pyrazol-1-yl-cyclobutanol?

  • Methodological Answer : The Mannich reaction is a viable approach for constructing the cyclobutanol scaffold with pyrazole substitution. For example, analogous protocols involve reacting a pyrazole derivative (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) with aminomethylating agents under controlled pH (8–10) and temperature (60–80°C) to ensure regioselectivity . Key parameters include:
  • Solvent : Ethanol/water mixtures to balance solubility and reactivity.
  • Catalyst : Use of mild bases (e.g., NaHCO₃) to avoid side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product.
    Table: Optimized Mannich Reaction Conditions
ParameterOptimal Range
Temperature60–80°C
pH8–10
Reaction Time12–24 hours

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the cyclobutanol ring (δ ~3.8–4.2 ppm for -OH and δ ~50–60 ppm for cyclobutane carbons) and pyrazole protons (δ ~7.5–8.5 ppm) .
  • HPLC-MS : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion confirmation (e.g., [M+H]⁺ at m/z ~196) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N pyrazole) validate functional groups .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclobutanol ring formation under varying reaction conditions?

  • Methodological Answer : Kinetic isotope effect (KIE) studies using deuterated precursors (e.g., D₂O as solvent) can elucidate whether proton transfer is rate-limiting. For example, a KIE >1 suggests a stepwise mechanism involving a carbocation intermediate. Additionally, computational modeling (DFT) can map transition states to compare energy barriers for concerted vs. stepwise pathways . Contradictions in solvent effects (e.g., polar aprotic vs. protic solvents) may arise from stabilization of intermediates; these can be tested via variable-temperature NMR to track intermediate lifetimes .

Q. How should researchers address discrepancies in solubility data for this compound across different solvents?

  • Methodological Answer : Systematic solubility profiling in solvents like DMSO, ethanol, and water (with pH adjustment) is critical. For instance, pyrazole derivatives exhibit pH-dependent solubility due to protonation of the amino group (pKa ~8–9). A stepwise protocol includes:

Equilibration : Stirring the compound in solvent for 24 hours at 25°C.

Quantification : UV-Vis spectroscopy (λmax ~270 nm) or gravimetric analysis after filtration .
Table: Solubility in Common Solvents (mg/mL)

SolventpH 7pH 10
Water0.512.3
Ethanol8.28.1
DMSO45.645.5

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring in this compound?

  • Methodological Answer : Protecting the amino group (e.g., with Boc anhydride) prior to pyrazole modification reduces nucleophilic interference. For electrophilic substitutions (e.g., nitration), use mild nitrating agents (e.g., AcONO₂ in AcOH) at 0–5°C to minimize cyclobutanol ring opening. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of pyrazole-cyclobutanol hybrids?

  • Methodological Answer : Variability in bioassay results (e.g., enzyme inhibition) may stem from differences in stereochemistry or impurity profiles. Resolve this by:
  • Chiral HPLC : Confirm enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15).
  • Dose-Response Curves : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazole-based Alcohol dehydrogenase inhibitors) to identify structure-activity trends .

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